molecular formula C15H15NO B1392229 4-(3,4-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187169-77-2

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392229
CAS RN: 1187169-77-2
M. Wt: 225.28 g/mol
InChI Key: SKKBFUBOGNIFMC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMMP is a pyridine derivative that is widely used as a fluorescent probe for detecting and measuring metal ions in biological systems.

Scientific Research Applications

Photoreactivity Studies

4-(3,4-Dimethylbenzoyl)-2-methylpyridine and its related compounds have been studied for their photoreactivity. For instance, in oxo-centered carbonyl-triruthenium complexes with different ligands, including 4-methylpyridine, the photoreactivity was investigated using laser excitation. The research found that σ-donor ligands and aqueous media, which are more polar, stabilized the charge-transfer excited state, leading to higher CO photorelease quantum yields (Moreira et al., 2016).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of compounds related to 4-(3,4-Dimethylbenzoyl)-2-methylpyridine. For example, studies on mono-cyclometalated platinum(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric ligand have been conducted. These studies offer insights into the electroluminescent properties and greater than classical π−π stacking and Pt−Pt distances of such complexes (Ionkin et al., 2005).

DNA-Binding and Photocleavage Studies

The DNA-binding and photocleavage properties of mixed polypyridyl ruthenium(II) complexes, including derivatives of 4-methylpyridine, have been explored. These studies have shown that these complexes can bind to DNA via partial intercalation and promote single-stranded cleavage of plasmid DNA upon irradiation (Tan & Chao, 2007).

Antiviral Activity

In the field of medicinal chemistry, the synthesis and antiviral activity of new pyrazolopyridine derivatives, which include 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have been investigated. These compounds have exhibited antiviral activity against various viruses, including Herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).

Catalytic Applications

Studies have also been conducted on the catalytic properties of related compounds. For instance, the competitive hydrodesulfurization of dibenzothiophene, hydrodenitrogenation of 2-methylpyridine, and hydrogenation of naphthalene over sulfided NiMo/γ-Al2O3 catalysts have been examined. These studies offer insights into the inhibitory effects of N-containing molecules on hydrodesulfurization processes (Egorova & Prins, 2004).

properties

IUPAC Name

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKBFUBOGNIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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